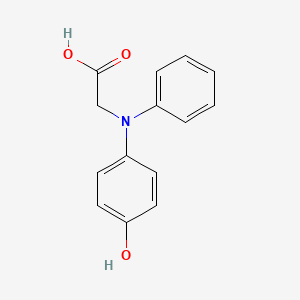

N-(4-Hydroxyphenyl)-N-phenylglycine

Description

BenchChem offers high-quality N-(4-Hydroxyphenyl)-N-phenylglycine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-Hydroxyphenyl)-N-phenylglycine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C14H13NO3 |

|---|---|

Molecular Weight |

243.26 g/mol |

IUPAC Name |

2-(N-(4-hydroxyphenyl)anilino)acetic acid |

InChI |

InChI=1S/C14H13NO3/c16-13-8-6-12(7-9-13)15(10-14(17)18)11-4-2-1-3-5-11/h1-9,16H,10H2,(H,17,18) |

InChI Key |

XTQZWIYPBKRHGH-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)N(CC(=O)O)C2=CC=C(C=C2)O |

Origin of Product |

United States |

Foundational & Exploratory

Technical Whitepaper: Physicochemical Characterization of N-(4-Hydroxyphenyl)-N-phenylglycine

This guide provides an in-depth technical characterization of N-(4-Hydroxyphenyl)-N-phenylglycine , a specific tertiary amine derivative often encountered as an analytical standard in metabolic studies or as a trace impurity in pharmaceutical synthesis.

Important Distinction: This compound is chemically distinct from the common photographic developer "Glycin" (N-(4-hydroxyphenyl)glycine, CAS 122-87-2). This guide focuses on the tertiary amine variant (C₁₄H₁₃NO₃).

Executive Summary

N-(4-Hydroxyphenyl)-N-phenylglycine is a functionalized amino acid derivative characterized by a tertiary amine core bonded to a phenyl group, a 4-hydroxyphenyl moiety, and a carboxymethyl group. Unlike its secondary amine analogue (the photographic agent "Glycin"), this molecule exhibits distinct solubility and ionization profiles due to the steric and electronic effects of the additional phenyl ring. It primarily serves as a high-purity reference standard for impurity profiling (HPLC/MS) and metabolic tracking of diphenylamine-based pharmacophores.

Chemical Identity & Structural Analysis[1][2][3][4][5]

| Parameter | Specification |

| Systematic Name | N-(4-Hydroxyphenyl)-N-phenylglycine |

| IUPAC Name | 2-[N-(4-hydroxyphenyl)-N-phenylamino]acetic acid |

| Molecular Formula | C₁₄H₁₃NO₃ |

| Molecular Weight | 243.26 g/mol |

| CAS Number | Not widely assigned (Research Grade); d5-analog available as H947680 |

| Structure Type | Tertiary Amine / Diphenylamine Derivative |

| Key Functional Groups | Carboxylic Acid (-COOH), Phenol (-OH), Tertiary Amine (Triphenylamine-like core) |

Structural Differentiation

It is critical to distinguish this target from its secondary amine counterpart:

-

Target (Tertiary): N-(4-Hydroxyphenyl)-N-phenylglycine (Contains two aromatic rings attached to Nitrogen).

-

Common Analog (Secondary): N-(4-Hydroxyphenyl)glycine (CAS 122-87-2, contains only one aromatic ring).

Physicochemical Properties[3][5][9][12][13]

Solid-State Characteristics[9]

-

Appearance: Typically an off-white to pale beige crystalline powder.

-

Melting Point: Predicted range 185°C – 195°C (Decomposition).

-

Note: The melting point is lower than the secondary amine analog (~245°C) due to the absence of the N-H bond, which disrupts the intermolecular hydrogen bonding network in the crystal lattice.

-

-

Hygroscopicity: Low to moderate. Store under inert atmosphere (N₂) to prevent oxidative degradation of the phenol group.

Solution-Phase Properties & Solubility

The solubility profile is governed by its zwitterionic potential and lipophilicity.

| Solvent | Solubility Rating | Mechanistic Insight |

| Water (pH 7) | Very Low (< 0.1 mg/mL) | The hydrophobic diphenylamine core dominates, overpowering the hydrophilic carboxylate. |

| 0.1 M NaOH | High | Deprotonation of both Carboxyl (-COO⁻) and Phenol (-O⁻) creates a soluble dianion. |

| 0.1 M HCl | Moderate | Protonation of the amine is difficult (see pKa below), but the carboxyl group remains protonated. Solubility is limited compared to secondary amines. |

| DMSO / DMF | High (> 50 mg/mL) | Preferred solvents for stock solution preparation. |

| Methanol | Moderate | Good for HPLC dilution; solubility improves with slight warming. |

Ionization (pKa) Profile

The "Triphenylamine-like" electronic structure significantly alters the basicity of the nitrogen atom compared to standard amino acids.

-

pKa 1 (Carboxyl): ~2.2 – 2.4

-

pKa 2 (Amine): < 1.0 (Estimated)

-

Critical Insight: The nitrogen lone pair is delocalized into two aromatic rings (phenyl and 4-hydroxyphenyl). This resonance delocalization makes the nitrogen extremely non-basic. It will not protonate significantly even in standard acidic HPLC mobile phases (pH 2-3).

-

-

pKa 3 (Phenol): ~9.8 – 10.2

-

Standard phenolic acidity.

-

Lipophilicity

-

LogP (Predicted): 2.5 – 2.8

-

Implication: This compound is significantly more lipophilic than N-(4-hydroxyphenyl)glycine (LogP ~0.3). In Reverse-Phase HPLC, it will elute much later (higher retention time).

Stability & Reactivity

-

Oxidative Stability: The 4-hydroxyphenyl-amine motif is susceptible to oxidation, forming quinone-imine species. Solutions turn brown upon prolonged air exposure.

-

Protocol: Always add antioxidants (e.g., Ascorbic acid, Sodium metabisulfite) to aqueous working solutions.

-

-

Thermal Stability: Stable up to ~150°C. Avoid prolonged heating in solution.

Experimental Protocols

Analytical Identification (HPLC-UV)

This protocol separates the tertiary amine target from common secondary amine impurities.

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100mm, 3.5µm).

-

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Gradient: 5% B to 95% B over 10 minutes.

-

Detection: UV at 254 nm (aromatic core) and 280 nm (phenol).

-

Expected Result: The target (Tertiary) elutes significantly after the secondary amine impurity due to the extra phenyl group (Hydrophobic effect).

Solubility Determination (Self-Validating Protocol)

-

Preparation: Weigh 5 mg of substance into a 1.5 mL vial.

-

Solvent Addition: Add solvent in 100 µL increments, vortexing for 1 minute between additions.

-

Observation: Record volume required for complete dissolution (clear solution).

-

Validation: If not dissolved by 1.0 mL, centrifuge and analyze supernatant by HPLC to determine saturation limit.

Visualization: Structural & Analytical Workflow

Caption: Structural comparison highlighting the physicochemical shifts (Lipophilicity/Basicity) driving the analytical separation of the target from its common analog.

References

-

Benchchem. N-(4-Hydroxyphenyl)-N-phenylglycine Product Record. Retrieved from

-

Clinivex. N-(4-Hydroxyphenyl)-N-phenylglycine-d5 (Isotope Labeled Standard). Retrieved from

-

PubChem. Compound Summary: N-(4-Hydroxyphenyl)glycine (Comparative Data for Secondary Amine). Retrieved from [3]

-

Sigma-Aldrich. Safety Data Sheet: N-(4-Hydroxyphenyl)glycine (Reference for Handling Phenolic Glycines). Retrieved from

Sources

Technical Guide: Solubility Profile & Characterization of N-(4-Hydroxyphenyl)-N-phenylglycine

The following technical guide details the solubility profile, thermodynamic behavior, and characterization protocols for N-(4-Hydroxyphenyl)-N-phenylglycine .

Executive Summary & Compound Architecture

N-(4-Hydroxyphenyl)-N-phenylglycine (CAS Registry Number not widely standardized; distinct from the secondary amine Glycin CAS 122-87-2) is a tertiary amine derivative of glycine featuring two aryl substituents: a phenyl group and a 4-hydroxyphenyl group.[1][2]

Unlike its mono-substituted analogs (e.g., N-phenylglycine), this compound exhibits a unique solubility footprint driven by steric hindrance and reduced nitrogen basicity . The nitrogen lone pair is delocalized into two aromatic systems, rendering the amine significantly less basic. Consequently, the molecule does not readily form stable zwitterions in neutral aqueous media, behaving instead as a weak organic acid with amphiphilic character.

Structural Determinants of Solubility

-

Hydrophobic Domain: The diphenylamine core significantly increases lipophilicity (

) compared to glycine ( -

Hydrophilic Domain: The carboxylic acid tail (-COOH) and phenolic hydroxyl (-OH) provide sites for hydrogen bonding and ionization at high pH.

-

Solubility Class: Sparingly soluble in water; Soluble in polar organic solvents.

Solubility Landscape: Theoretical & Empirical Analysis

The following solubility profile is derived from structural activity relationships (SAR) of the N-phenylglycine class and thermodynamic modeling of similar diarylamine derivatives.

Solvent Compatibility Matrix

| Solvent Class | Representative Solvents | Solubility Prediction | Mechanistic Rationale |

| Polar Protic | Methanol, Ethanol, Isopropanol | High | Strong H-bond donor/acceptor interactions with carboxyl/phenol groups. Ideal for recrystallization. |

| Polar Aprotic | DMSO, DMF, DMAc | Very High | Dipolar interactions disrupt crystal lattice energy effectively. |

| Aqueous (Neutral) | Water (pH 7) | Low / Sparingly | Lack of zwitterionic stabilization; hydrophobic effect of two aryl rings dominates. |

| Aqueous (Alkaline) | NaOH (aq), KOH (aq) | High | Deprotonation of -COOH ( |

| Aqueous (Acidic) | HCl (aq) | Moderate | Protonation of amine is difficult due to low basicity; solubility is less than typical amino acids. |

| Non-Polar | Hexane, Toluene | Poor | High crystal lattice energy overcomes weak Van der Waals interactions. |

| Chlorinated | Dichloromethane, Chloroform | Moderate | Useful for extraction from acidic aqueous phases. |

Thermodynamic Behavior

The dissolution of N-(4-Hydroxyphenyl)-N-phenylglycine is an endothermic process (

Where:

- is the mole fraction solubility.

- is the absolute temperature.

- are empirical model parameters derived from experimental data.

Experimental Protocols: Solubility Determination

Protocol A: Laser Monitoring Isothermal Method (High Precision)

This method eliminates sampling errors associated with filtration and is the industry standard for generating precise solubility curves.

Reagents:

-

Analyte: N-(4-Hydroxyphenyl)-N-phenylglycine (>98% purity).

-

Solvent: HPLC Grade (e.g., Ethanol, Water/Methanol mixtures).

Workflow:

-

Setup: Equip a jacketed glass vessel with a mechanical stirrer and a laser turbidity probe.

-

Dosing: Add a known mass of solvent to the vessel and equilibrate to

(e.g., 20°C). -

Addition: incrementally add solid solute while monitoring laser transmission.

-

Dissolution Point: The point where laser transmission returns to 100% (baseline) indicates full dissolution.

-

Supersaturation: Lower temperature until transmission drops (cloud point), determining the metastable zone width.

Protocol B: Saturation Shake-Flask Method (Standard)

Use this for rapid solvent screening during process development.

-

Saturation: Add excess solid to 10 mL of solvent in a sealed vial.

-

Equilibration: Agitate at constant temperature (e.g., 25°C) for 24–48 hours.

-

Filtration: Filter supernatant through a 0.45 µm PTFE syringe filter (pre-heated to T).

-

Quantification: Dilute filtrate and analyze via HPLC-UV (254 nm).

Figure 1: Standard Saturation Shake-Flask Workflow for Solubility Determination.

Purification & Crystallization Strategy

The solubility differential between N-(4-Hydroxyphenyl)-N-phenylglycine and its precursors (e.g., N-phenylglycine, p-aminophenol) allows for efficient purification via Anti-Solvent Crystallization or pH-Swing Precipitation .

Logic Flow for Purification

-

Dissolution: Dissolve crude material in a high-solubility solvent (e.g., Acetone or NaOH aq) at elevated temperature.

-

Filtration: Remove insoluble mechanical impurities.

-

Crystallization:

-

Method A (Organic): Add water (anti-solvent) to the Acetone solution.

-

Method B (pH Swing): Acidify the alkaline solution to pH ~3-4 (Isoelectric point vicinity).

-

-

Isolation: Filter and wash with cold water/hexane.

Figure 2: pH-Swing Purification Logic based on Solubility Properties.

References

-

National Institutes of Health (NIH). N-Phenylglycine PubChem Compound Summary. PubChem.[3][4][5][6][7] [Link]

-

National Institutes of Health (NIH). N-(4-Hydroxyphenyl)glycine PubChem Compound Summary. PubChem.[3][4][5][6][7] [Link]

-

Jouyban, A. Review of the Cosolvency Models for Predicting Solubility of Drugs in Water-Cosolvent Mixtures. Journal of Pharmacy & Pharmaceutical Sciences. [Link]

-

Apelblat, A., & Manzurola, E. Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K. Journal of Chemical Thermodynamics. [Link]

Sources

- 1. chembk.com [chembk.com]

- 2. N-(4-HYDROXYPHENYL)GLYCINE | 122-87-2 [chemicalbook.com]

- 3. N-Phenylglycine | C8H9NO2 | CID 66025 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. N-(4-Hydroxyphenyl)glycine | C8H9NO3 | CID 67149 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. PubChemLite - N-(4-hydroxyphenyl)glycine (C8H9NO3) [pubchemlite.lcsb.uni.lu]

- 6. 4-Hydroxyphenylglycine - Wikipedia [en.wikipedia.org]

- 7. Predicting Solubility | Rowan [rowansci.com]

An In-depth Technical Guide to the pKa Values and Ionization Behavior of N-(4-Hydroxyphenyl)-N-phenylglycine

Introduction

N-(4-Hydroxyphenyl)-N-phenylglycine is a complex organic molecule featuring multiple ionizable functional groups. As a derivative of N-phenylglycine, its unique structure, which incorporates both a phenyl and a 4-hydroxyphenyl group on the nitrogen atom of a glycine core, imparts a distinct combination of hydrophobic and hydrophilic characteristics.[1] Understanding the ionization behavior of such molecules is paramount in various scientific disciplines, particularly in drug discovery and development. The acid dissociation constant (pKa) is a critical physicochemical parameter that dictates a compound's solubility, lipophilicity, protein binding, and membrane permeability, all of which profoundly influence its pharmacokinetic and pharmacodynamic profile.[2] This guide provides a comprehensive examination of the ionizable groups within N-(4-Hydroxyphenyl)-N-phenylglycine, theoretical estimations of their pKa values, detailed experimental protocols for their precise determination, and a discussion of the molecule's ionization states across a range of pH values.

Structural Analysis and Identification of Ionizable Groups

The molecular structure of N-(4-Hydroxyphenyl)-N-phenylglycine contains three key functional groups capable of undergoing protonation or deprotonation, depending on the pH of the surrounding medium. A thorough understanding of these groups is the first step in predicting the molecule's overall ionization behavior.

-

Carboxylic Acid (-COOH): This acidic functional group will donate a proton to form a carboxylate anion (-COO⁻). The pKa of a carboxylic acid is influenced by the electron-withdrawing or -donating nature of adjacent substituents.

-

Tertiary Amine (-N(Ph)(p-OH-Ph)): The nitrogen atom in the glycine backbone is a tertiary amine. This group is basic and can accept a proton to form a positively charged quaternary ammonium cation. The basicity of this amine is expected to be relatively low due to the electron-withdrawing effects of the two attached aromatic rings.

-

Phenolic Hydroxyl (-OH): The hydroxyl group attached to the phenyl ring is weakly acidic and can lose a proton to form a phenolate anion (-O⁻). The acidity of this group is also modulated by the rest of the molecule's structure.

The interplay of these three ionizable centers results in a complex pH-dependent ionization profile, including the potential for a zwitterionic form where the carboxylic acid is deprotonated and the amine is protonated.

Theoretical pKa Estimation

While experimental determination is the gold standard, theoretical estimation of pKa values based on the pKa of similar, well-characterized molecules can provide valuable initial insights.

-

N-Phenylglycine: This parent compound has experimentally determined pKa values of approximately 1.83 for the carboxylic acid and 4.39 for the conjugate acid of the secondary amine.[3] Another source reports a pKa of 5.42.[4]

-

4-Hydroxyphenylacetic acid: This molecule, which contains a phenolic hydroxyl group and a carboxylic acid, has a reported pKa of 4.50 for the carboxylic acid.[5] The pKa of the phenolic hydroxyl group in similar structures is typically around 10.

-

N-(4-hydroxyphenyl)glycine: A predicted pKa value for the carboxylic acid of this related compound is 2.17.[6]

Based on these related structures, we can anticipate the following approximate pKa values for N-(4-Hydroxyphenyl)-N-phenylglycine:

-

pKa1 (Carboxylic Acid): Expected to be in the range of 2-3.

-

pKa2 (Tertiary Amine): Likely to be in the range of 4-5.

-

pKa3 (Phenolic Hydroxyl): Expected to be around 9-10.

It is important to note that these are estimations, and the precise values can be influenced by intramolecular interactions in the three-dimensional structure of the molecule.

Experimental Determination of pKa Values

For accurate characterization, experimental determination of pKa values is essential. The two most common and reliable methods for this purpose are potentiometric titration and UV-Vis spectrophotometry.[7][8]

Potentiometric Titration

This classical and highly precise technique involves the gradual addition of a titrant (an acid or a base) to a solution of the analyte while monitoring the pH with a calibrated electrode.[9][10][11] The pKa is determined from the inflection point of the resulting titration curve.[11][12]

-

Preparation of Solutions:

-

Prepare a stock solution of N-(4-Hydroxyphenyl)-N-phenylglycine of known concentration (typically around 1-10 mM) in a suitable solvent. Due to the compound's potential for low aqueous solubility, a co-solvent system (e.g., methanol-water or DMSO-water) may be necessary.[8][9] It is crucial to note that the use of co-solvents will yield an apparent pKa (pKaapp) specific to that solvent system.

-

Prepare standardized solutions of a strong acid (e.g., 0.1 M HCl) and a strong base (e.g., 0.1 M NaOH). These solutions should be carbonate-free to avoid errors, especially at neutral to high pH.[9]

-

Prepare a solution of a background electrolyte (e.g., 0.15 M KCl) to maintain constant ionic strength throughout the titration.[10]

-

-

Instrumentation Setup:

-

Calibrate a pH meter with at least three standard buffer solutions (e.g., pH 4, 7, and 10).[10]

-

Place a known volume of the analyte solution in a thermostatted titration vessel equipped with a magnetic stirrer.

-

Immerse the calibrated pH electrode and a titrant-dispensing burette into the solution.

-

Purge the solution with an inert gas like nitrogen to remove dissolved CO₂.[10]

-

-

Titration Procedure:

-

Begin by titrating the analyte solution with the standardized acid to a low pH (e.g., pH 2) to ensure all functional groups are fully protonated.

-

Then, titrate the solution with the standardized base, adding small, precise increments of the titrant.

-

Record the pH value after each addition, allowing the reading to stabilize before proceeding.

-

Continue the titration until a high pH (e.g., pH 12) is reached, ensuring all ionizable groups have been titrated.

-

-

Data Analysis:

-

Plot the measured pH versus the volume of titrant added to generate the titration curve.

-

The pKa values correspond to the pH at the half-equivalence points. These can be more accurately determined by calculating the first or second derivative of the titration curve, where the equivalence points appear as maxima or zero crossings, respectively.[12]

-

UV-Vis Spectrophotometry

This method is particularly advantageous for compounds with low solubility or when only small amounts of sample are available, as it requires much lower concentrations than potentiometry (as low as 10⁻⁶ M).[9] It is applicable if the compound possesses a chromophore close to an ionizable group, leading to a change in the UV-Vis absorption spectrum as the ionization state changes.[9][13]

-

Preparation of Solutions:

-

Prepare a stock solution of N-(4-Hydroxyphenyl)-N-phenylglycine in a suitable solvent (e.g., DMSO or methanol).

-

Prepare a series of buffer solutions with known pH values spanning the range of interest (e.g., from pH 2 to 12). A constant ionic strength should be maintained across all buffers.

-

-

Instrumentation Setup:

-

Use a dual-beam UV-Vis spectrophotometer.

-

Set the instrument to scan a relevant wavelength range (e.g., 200-400 nm).

-

-

Measurement Procedure:

-

For each buffer solution, add a small, constant amount of the analyte stock solution to a quartz cuvette to achieve the desired final concentration.

-

Record the UV-Vis spectrum for the analyte in each buffer solution.

-

Record the spectra of the fully protonated form (in a highly acidic solution, e.g., pH 2) and the fully deprotonated form (in a highly basic solution, e.g., pH 12).[14]

-

-

Data Analysis:

-

Identify the wavelengths at which the largest changes in absorbance occur as a function of pH.

-

Plot the absorbance at these selected wavelengths against the pH. This will generate a sigmoidal curve.

-

The inflection point of the sigmoidal curve corresponds to the pKa value.[14]

-

Alternatively, the pKa can be calculated using the Henderson-Hasselbalch equation adapted for spectrophotometric data: pKa = pH + log[(A - AI) / (AN - A)] where A is the absorbance at a given pH, AI is the absorbance of the ionized species, and AN is the absorbance of the neutral species.

-

Visualization of Ionization Behavior

The ionization state of N-(4-Hydroxyphenyl)-N-phenylglycine changes significantly with pH. The following diagram illustrates the predominant species at different pH ranges, based on the estimated pKa values.

Caption: Ionization states of N-(4-Hydroxyphenyl)-N-phenylglycine at different pH ranges.

Data Summary

The following table summarizes the key ionization information for N-(4-Hydroxyphenyl)-N-phenylglycine.

| Ionizable Group | Equilibrium Reaction | Estimated pKa | Predominant Species (at pH 7.4) |

| Carboxylic Acid | R-COOH ⇌ R-COO⁻ + H⁺ | ~ 2-3 | R-COO⁻ |

| Tertiary Amine | R₃NH⁺ ⇌ R₃N + H⁺ | ~ 4-5 | R₃N |

| Phenolic Hydroxyl | Ar-OH ⇌ Ar-O⁻ + H⁺ | ~ 9-10 | Ar-OH |

At physiological pH (~7.4), the carboxylic acid group will be deprotonated (carboxylate), the tertiary amine will be neutral, and the phenolic hydroxyl group will be protonated. Therefore, the molecule will exist predominantly as an anion.

Conclusion

A comprehensive understanding of the pKa values and ionization behavior of N-(4-Hydroxyphenyl)-N-phenylglycine is fundamental for its application in research and development, particularly in the pharmaceutical sciences. This guide has outlined the key ionizable groups, provided theoretical estimations of their pKa values, and detailed robust experimental protocols for their accurate determination. The ionization profile, transitioning from a cationic species at low pH to a dianionic species at high pH, underscores the importance of pH control in experimental and formulation studies. The methodologies and principles discussed herein provide a solid framework for researchers to characterize this and other complex multi-protic molecules, enabling more informed decisions in drug design, formulation, and analytical method development.

References

- N-Phenylglycine - Grokipedia. (n.d.).

- ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA).

- Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration.

- Mettler Toledo. (n.d.). Streamline pKa Value Determination Using Automated UV/Vis-Titration.

- Chemagination. (n.d.). How to measure pKa by UV-vis spectrophotometry: A Chemagination Know-How Guide.

- Reijenga, J., van Hoof, A., van Loon, A., & Teunissen, B. (2013). Development of Methods for the Determination of pKa Values. PMC.

- DergiPark. (2024, April 23). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry.

- SciSpace. (n.d.). Using potentiometric acid-base titration to determine pka from mangosteen pericarps extract.

- Barillaro, G., & De Coster, W. (2012). Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates. PMC.

- Unknown. (n.d.). pKa of a dye: UV-VIS Spectroscopy.

- The Merck Index. (n.d.). N-Phenylglycine.

- ChemicalBook. (2026, January 13). N-(4-HYDROXYPHENYL)GLYCINE | 122-87-2.

- ResearchGate. (2014, May). pKa values for hydroxyphenylacetic acid isomers and its radical cations...

- Benchchem. (n.d.). N-(4-Hydroxyphenyl)-N-phenylglycine.

Sources

- 1. N-(4-Hydroxyphenyl)-N-phenylglycine | Benchchem [benchchem.com]

- 2. Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. grokipedia.com [grokipedia.com]

- 4. N-Phenylglycine [drugfuture.com]

- 5. researchgate.net [researchgate.net]

- 6. N-(4-HYDROXYPHENYL)GLYCINE | 122-87-2 [chemicalbook.com]

- 7. mt.com [mt.com]

- 8. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 9. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 10. creative-bioarray.com [creative-bioarray.com]

- 11. dergipark.org.tr [dergipark.org.tr]

- 12. scispace.com [scispace.com]

- 13. How to measure pKa by UV-vis spectrophotometry: A Chemagination Know-How Guide [chemagine.co.uk]

- 14. ishigirl.tripod.com [ishigirl.tripod.com]

literature review of N-(4-Hydroxyphenyl)-N-phenylglycine derivatives

Advanced Characterization, Synthesis, and Applications[1][2]

Abstract

This technical guide provides an in-depth review of N-(4-Hydroxyphenyl)-N-phenylglycine (CAS: 122-87-2 related scaffold), a tertiary amine scaffold distinct from the common photographic developer N-(4-hydroxyphenyl)glycine (Photographic Glycin).[1][2] Structurally characterized by a triphenylamine-like core with a carboxylic acid tail, this compound serves as a critical intermediate in the synthesis of hole-transport materials (HTMs) for organic electronics, functionalized acridones, and specific pharmaceutical agents.[1][2] This document details synthetic pathways, physicochemical properties, and emerging applications in dye-sensitized solar cells (DSSCs) and medicinal chemistry.[1][2]

Structural Analysis & Physicochemical Properties[1][2][3][4]

The core structure of N-(4-Hydroxyphenyl)-N-phenylglycine consists of a glycine backbone where the amino nitrogen is substituted with both a phenyl ring and a 4-hydroxyphenyl ring.[1][2] This creates a diarylaminoglycine motif.[1][2]

| Property | Description | Significance |

| IUPAC Name | N-(4-Hydroxyphenyl)-N-phenylglycine | Defines the tertiary amine structure.[1][2] |

| Molecular Formula | C₁₄H₁₃NO₃ | Base scaffold for derivatives.[1][2] |

| Electronic Character | Electron-rich (Donor-Acceptor) | The diarylamine is a strong electron donor; the carboxyl group is an acceptor/anchor.[1][2] |

| Redox Potential | Low oxidation potential | Facile oxidation to the radical cation makes it suitable for Hole Transport Materials (HTM).[1][2] |

| Solubility | pH-dependent | Soluble in alkaline solutions (carboxylate formation) and polar organic solvents (DMSO, DMF).[1][2] |

| pKa | ~4.0 (COOH), ~10 (Phenolic OH) | Dual ionization sites allow for tunable solubility and binding.[1][2] |

1.1 Structural Distinction

It is critical to distinguish the target tertiary amine from the secondary amine often found in literature:

-

Target: N-(4-Hydroxyphenyl)-N-phenylglycine (Tertiary amine, HTM precursor).[1][2]

-

Confounder: N-(4-Hydroxyphenyl)glycine (Secondary amine, "Photographic Glycin", CAS 122-87-2).[1][2][3]

Synthetic Strategies

The synthesis of N-(4-Hydroxyphenyl)-N-phenylglycine derivatives typically follows two primary retrosynthetic disconnections: N-Alkylation of a diarylamine or N-Arylation of an amino acid derivative.[1][2]

2.1 Route A: N-Alkylation of 4-Hydroxydiphenylamine (Preferred)

This route is favored for industrial scalability.[1][2] It involves the reaction of 4-hydroxydiphenylamine with a haloacetic acid derivative.[1][2]

Mechanism: SN2 nucleophilic substitution.[1][2]

-

Starting Material: 4-Hydroxydiphenylamine (or its O-protected variant).[1][2]

-

Reagent: Ethyl bromoacetate or Chloroacetic acid.

-

Base: Sodium hydride (NaH) or Potassium carbonate (K₂CO₃).[1][2]

Figure 1: Synthetic Route A via N-Alkylation of 4-Hydroxydiphenylamine.[1][2]

2.2 Route B: Buchwald-Hartwig Amination

This route allows for modular synthesis, introducing different aryl groups sequentially.[1][2]

-

Coupling: Reaction of N-phenylglycine ethyl ester with 4-bromoanisole.

-

Deprotection: Demethylation of the anisole moiety using BBr₃ to reveal the hydroxyl group.[1][2]

Applications & Derivatives

3.1 Organic Electronics: Hole Transport Materials (HTM)

The triphenylamine (TPA) core is the gold standard for hole transport in OLEDs and perovskite solar cells.[1][2] N-(4-Hydroxyphenyl)-N-phenylglycine is a "functionalized TPA" precursor.[1][2]

-

Mechanism: The nitrogen lone pair delocalizes across the phenyl rings, stabilizing the radical cation formed during hole transport.[1][2]

-

Anchoring: The carboxylic acid group (-COOH) allows the molecule to bind covalently to metal oxide surfaces (e.g., TiO₂ in Dye-Sensitized Solar Cells), facilitating charge injection.[1][2]

3.2 Medicinal Chemistry: PPAR Agonists & NSAID Scaffolds

The N,N-diarylglycine scaffold mimics the structure of Diclofenac and Lumiracoxib , which are COX-2 inhibitors.[1][2]

-

Derivatization: The 4-hydroxy group can be etherified to tune lipophilicity.[1][2]

-

Metabolites: This compound serves as a reference standard for the oxidative metabolism of N-phenylglycine-based drugs.[1][2]

3.3 Acridone Synthesis

Cyclization of N,N-diphenylglycine derivatives yields acridones , which are potent antiviral and anticancer agents.[1][2]

-

Reaction: Heating with polyphosphoric acid (PPA) or POCl₃ induces intramolecular Friedel-Crafts acylation.[1][2]

-

Product: 2-Hydroxyacridone (fluorescent dye precursor).[1][2]

Experimental Protocol: Synthesis of Ethyl N-(4-Hydroxyphenyl)-N-phenylglycinate

Objective: To synthesize the ester precursor via N-alkylation.

Materials:

Procedure:

-

Dissolution: In a 100 mL round-bottom flask, dissolve 4-hydroxydiphenylamine (1.85 g) in 20 mL of dry DMF under nitrogen atmosphere.

-

Base Addition: Add Potassium Carbonate (2.07 g) and stir at room temperature for 15 minutes to generate the phenoxide/amine anion equilibrium.

-

Alkylation: Dropwise add Ethyl bromoacetate (1.33 mL).

-

Reaction: Heat the mixture to 60°C for 4 hours. Monitor via TLC (Hexane:EtOAc 3:1).[1][2]

-

Workup: Pour the reaction mixture into 100 mL ice water. Extract with Ethyl Acetate (3 x 30 mL).

-

Purification: Wash the organic layer with brine, dry over Na₂SO₄, and concentrate. Purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient).[1][2]

Yield: Typically 65-75%.[1][2]

Structure-Activity Relationship (SAR) Visualization[1][2]

The biological and electronic activity of the scaffold depends heavily on the substituents at the para positions of the phenyl rings.[1][2]

Figure 2: Structure-Activity Relationship (SAR) of the N-(4-Hydroxyphenyl)-N-phenylglycine scaffold.[1][2]

References

-

Mironovich, L. M., & Antonova, S. A. (2021).[1][2][4] Synthesis and Chemical Transformations of Acridone-9. Proceedings of the Southwest State University. Series: Engineering and Technologies. Retrieved from [Link][1][2]

-

Clinivex. (2024).[1][2] N-(4-Hydroxyphenyl)-N-phenylglycine-d5 Reference Standard. Retrieved from [Link]

-

PubChem. (2024).[1][2] N-(4-Hydroxyphenyl)glycine (Photographic Glycin) - Comparative Analysis. Retrieved from [Link]

-

Royal Society of Chemistry. (2015). Structural aspects of phenylglycines and their biosynthesis. Retrieved from [Link][1][2]

Sources

- 1. 26846-98-0,2-Chloro-4,5,6,7-tetrahydrobenzothiazole-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 2. N-(4-Hydroxyphenyl)glycine | C8H9NO3 | CID 67149 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. N-(4-HYDROXYPHENYL)GLYCINE | 122-87-2 [chemicalbook.com]

- 4. techusgu.elpub.ru [techusgu.elpub.ru]

Methodological & Application

Synthesis of N-(4-Hydroxyphenyl)-N-phenylglycine: An Application Note and Protocol

Abstract

N-(4-Hydroxyphenyl)-N-phenylglycine is a significant N-aryl amino acid derivative with potential applications in pharmaceutical and materials science research. Its structure, featuring both a phenyl and a 4-hydroxyphenyl group on the nitrogen atom of a glycine core, imparts a unique combination of hydrophobicity and hydrophilicity.[1] This document provides a comprehensive, step-by-step protocol for the synthesis of N-(4-Hydroxyphenyl)-N-phenylglycine, designed for researchers in organic chemistry and drug development. The primary method detailed is the Buchwald-Hartwig amination, a robust and versatile palladium-catalyzed cross-coupling reaction.[1][2] An alternative classical approach via nucleophilic substitution is also discussed. This guide emphasizes experimental causality, safety considerations, and validation through characterization.

Introduction

N-aryl amino acids are crucial building blocks in the synthesis of a wide range of biologically active molecules.[3] The incorporation of aryl groups into amino acid scaffolds can significantly influence their pharmacological properties. N-(4-Hydroxyphenyl)-N-phenylglycine, a non-proteinogenic α-amino acid, is a molecule of interest due to its structural motifs.[4] The phenolic hydroxyl group can participate in hydrogen bonding, a critical interaction in many biological systems, while the dual aryl substitution provides a distinct steric and electronic environment.[1]

The synthesis of such N-diaryl amino acids can be challenging. Traditional methods often suffer from limitations in substrate scope and require harsh reaction conditions.[2] The advent of palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, has revolutionized the formation of carbon-nitrogen bonds, offering a milder and more general route to aryl amines.[2][5] This protocol focuses on a Buchwald-Hartwig approach for the synthesis of N-(4-Hydroxyphenyl)-N-phenylglycine, providing a reliable method for its preparation in a laboratory setting.

Materials and Reagents

| Reagent/Material | Grade | Supplier | Notes |

| N-Phenylglycine | ≥98% | Sigma-Aldrich | |

| 4-Iodophenol | ≥98% | Alfa Aesar | |

| Palladium(II) Acetate (Pd(OAc)₂) | 99.98% trace metals basis | Strem Chemicals | Catalyst precursor |

| Xantphos | ≥98% | Acros Organics | Ligand |

| Cesium Carbonate (Cs₂CO₃) | ≥99% | Fisher Scientific | Base |

| Toluene | Anhydrous, ≥99.8% | EMD Millipore | Solvent |

| Ethyl Acetate | ACS Grade | VWR | For extraction |

| Hexanes | ACS Grade | VWR | For chromatography |

| Hydrochloric Acid (HCl) | 37% | J.T. Baker | For pH adjustment |

| Sodium Sulfate (Na₂SO₄) | Anhydrous, granular | Macron Fine Chemicals | Drying agent |

| Silica Gel | 230-400 mesh, 60 Å | Sorbent Technologies | For column chromatography |

Safety Precautions

Hazard Identification: N-(4-Hydroxyphenyl)glycine and its intermediates may cause skin irritation, serious eye irritation, and respiratory irritation.[4][6][7][8][9]

Personal Protective Equipment (PPE):

-

Wear protective gloves, a lab coat, and safety glasses with side shields.[6][9]

-

When handling powders, use a fume hood to avoid inhalation of dust.[7][8]

Handling and Storage:

-

Store reagents in a cool, dry, and well-ventilated place in tightly sealed containers.[6]

-

Handle all reactions in a well-ventilated fume hood.

-

Avoid contact with skin and eyes.[9] In case of contact, rinse thoroughly with water.[6][8][9]

Disposal:

-

Dispose of chemical waste according to institutional and local regulations. Do not let the product enter drains.[7]

Detailed Synthesis Protocol: Buchwald-Hartwig Amination

This protocol details the synthesis of N-(4-Hydroxyphenyl)-N-phenylglycine via a palladium-catalyzed N-arylation of N-phenylglycine with 4-iodophenol. The Buchwald-Hartwig amination is chosen for its high functional group tolerance and generally good yields under relatively mild conditions.[2][10]

Experimental Workflow Diagram

Caption: Experimental workflow for the synthesis of N-(4-Hydroxyphenyl)-N-phenylglycine.

Step-by-Step Procedure

-

Reaction Setup:

-

To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add N-phenylglycine (1.51 g, 10.0 mmol, 1.0 equiv.), 4-iodophenol (2.42 g, 11.0 mmol, 1.1 equiv.), and cesium carbonate (6.52 g, 20.0 mmol, 2.0 equiv.).

-

Rationale: Cesium carbonate is a strong base necessary for the deprotonation of the glycine's carboxylic acid and the amine, facilitating the catalytic cycle.[10] An excess of the aryl halide is used to ensure complete consumption of the starting glycine.

-

-

Catalyst Addition:

-

In a separate vial, weigh palladium(II) acetate (45 mg, 0.20 mmol, 2 mol%) and Xantphos (231 mg, 0.40 mmol, 4 mol%).

-

Add these solids to the reaction flask.

-

Rationale: Palladium(II) acetate serves as the precatalyst, which is reduced in situ to the active Pd(0) species.[5] Xantphos is a bulky, electron-rich bidentate phosphine ligand that stabilizes the palladium catalyst, prevents beta-hydride elimination, and promotes the desired reductive elimination step.[2][10]

-

-

Solvent Addition and Degassing:

-

Add 40 mL of anhydrous toluene to the flask.

-

Seal the flask with a septum and degas the mixture by bubbling argon or nitrogen through the solvent for 15-20 minutes.

-

Rationale: Anhydrous solvent and degassing are crucial to prevent the deactivation of the palladium catalyst by oxygen and moisture.

-

-

Reaction:

-

Place the flask in a preheated oil bath at 100 °C.

-

Stir the reaction mixture vigorously under an inert atmosphere.

-

Monitor the progress of the reaction by thin-layer chromatography (TLC) using a 1:1 mixture of hexanes and ethyl acetate with a few drops of acetic acid. The reaction is typically complete within 12-24 hours.

-

-

Work-up:

-

Once the reaction is complete (as indicated by TLC), remove the flask from the oil bath and allow it to cool to room temperature.

-

Filter the mixture through a pad of Celite to remove the palladium catalyst and inorganic salts. Wash the filter cake with ethyl acetate (3 x 20 mL).

-

Combine the filtrates and transfer to a separatory funnel.

-

Add 50 mL of 1 M HCl (aq) to the separatory funnel and shake. The product should remain in the organic layer. Separate the layers.

-

Wash the organic layer with brine (2 x 30 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

-

Purification:

-

Purify the crude product by flash column chromatography on silica gel.

-

Elute with a gradient of ethyl acetate in hexanes (e.g., starting with 10% ethyl acetate and gradually increasing to 50%). The desired product can be visualized by UV light or by staining with a potassium permanganate solution.

-

Combine the fractions containing the pure product and evaporate the solvent to yield N-(4-Hydroxyphenyl)-N-phenylglycine as a solid.

-

Characterization

The structure and purity of the synthesized N-(4-Hydroxyphenyl)-N-phenylglycine should be confirmed by standard analytical techniques:

-

¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and connectivity of the atoms.

-

Mass Spectrometry (MS): To determine the molecular weight of the compound.[11][12]

-

Infrared (IR) Spectroscopy: To identify the characteristic functional groups (e.g., O-H, N-H, C=O).

Alternative Synthesis Route: Nucleophilic Substitution

A more classical approach to the synthesis of N-(4-Hydroxyphenyl)-N-phenylglycine involves the direct reaction of p-aminophenol with chloroacetic acid.[13] This method, while potentially lower-yielding and requiring more forcing conditions than the Buchwald-Hartwig amination, is a viable alternative that does not require a transition metal catalyst.

Brief Protocol:

-

Dissolve p-aminophenol in an aqueous solution of sodium carbonate.

-

Add a solution of chloroacetic acid dropwise to the mixture.

-

Heat the reaction mixture at reflux for several hours.

-

Cool the reaction and acidify with a mineral acid (e.g., HCl) to precipitate the product.

-

Filter, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol/water) to obtain the pure product.

Discussion

The Buchwald-Hartwig amination protocol provides a reliable and efficient method for the synthesis of N-(4-Hydroxyphenyl)-N-phenylglycine. The choice of ligand, base, and solvent are critical for the success of the reaction. While other palladium ligands and bases can be employed, the Xantphos/Cs₂CO₃ system is generally robust for the N-arylation of amino acids.

The purification of the final compound is crucial to remove any residual catalyst and byproducts. Column chromatography is an effective method for obtaining a highly pure product. The alternative nucleophilic substitution route offers a simpler, metal-free option, though it may be less efficient and have a more limited substrate scope.

Conclusion

This application note provides a detailed and scientifically grounded protocol for the synthesis of N-(4-Hydroxyphenyl)-N-phenylglycine, primarily focusing on the modern and efficient Buchwald-Hartwig amination. By carefully following the outlined steps and safety precautions, researchers can successfully prepare this valuable compound for further investigation in various fields of chemical and pharmaceutical science.

References

- McKerrow, J. D., Al-Rawi, J. M., & Brooks, P. (2011). Synthesis of Some N-Aryl α-Amino Acids Using Diaryliodonium Salts. Journal of the University of the Sunshine Coast, 1, 1-10.

- McKerrow, J. D., Al-Rawi, J. M., & Brooks, P. (n.d.). Synthesis of Some N-Aryl alpha Amino Acids Using Diaryliodonium Salts. University of the Sunshine Coast, Queensland.

- Wikipedia. (2023). 4-Hydroxyphenylglycine.

- Jin, Z., et al. (2016). Design, Synthesis and Pharmacological Evaluation of 4-Hydroxyphenylglycine and 4-Hydroxyphenylglycinol Derivatives as GPR88 Agonists.

- Robb, A. J., & Buchwald, S. L. (2016). Development of a Method for the N-Arylation of Amino Acid Esters with Aryl Triflates. Organic Letters, 18(16), 4032–4035.

- PubChem. (n.d.). N-(4-Hydroxyphenyl)glycine.

- McKerrow, J. D., Al-Rawi, J. M., & Brooks, P. (2011). Synthesis of some n-aryl α-Amino acids using diaryliodonium salts.

- ChemicalBook. (2026). N-(4-HYDROXYPHENYL)

- Wikipedia. (n.d.).

- Capot Chemical. (2013). MSDS of 4-Hydroxy-D-phenylglycine.

- C/D/N Isotopes Inc. (2016).

- Organic Chemistry Portal. (n.d.). α-Amino Acid synthesis by C-C coupling.

- Fisher Scientific. (2025). SAFETY DATA SHEET - Glycine, N-(4-hydroxyphenyl)-.

- EMBL-EBI. (2019). N-(p-hydroxyphenyl)glycine (CHEBI:55443).

- Google Patents. (1995). WO1995014656A1 - Process for the preparation of 4-hydroxyphenyl glycine with enhanced optical purity.

- Google Patents. (1993). US5210288A - Process for the preparation of d-(-)-4-hydroxyphenylglycine and l-(+).

- Chemistry LibreTexts. (2023).

- Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling.

- ResearchGate. (2025).

- Royal Society of Chemistry. (n.d.). Buchwald–Hartwig amination of aryl esters and chlorides catalyzed by the dianisole-decorated Pd–NHC complex. Organic & Biomolecular Chemistry.

- Google Patents. (n.d.). CN102816076A - Synthetic method of p-hydroxyphenylglycine.

- European Patent Office. (2015).

- Benchchem. (n.d.). N-(4-Hydroxyphenyl)-N-phenylglycine.

Sources

- 1. N-(4-Hydroxyphenyl)-N-phenylglycine | Benchchem [benchchem.com]

- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 3. asianpubs.org [asianpubs.org]

- 4. N-(4-Hydroxyphenyl)glycine | C8H9NO3 | CID 67149 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chemicalbook.com [chemicalbook.com]

- 7. capotchem.com [capotchem.com]

- 8. cdnisotopes.com [cdnisotopes.com]

- 9. fishersci.com [fishersci.com]

- 10. organic-synthesis.com [organic-synthesis.com]

- 11. Research Portal [research.usc.edu.au]

- 12. Design, Synthesis and Pharmacological Evaluation of 4-Hydroxyphenylglycine and 4-Hydroxyphenylglycinol Derivatives as GPR88 Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 13. N-(p-hydroxyphenyl)glycine (CHEBI:55443) [ebi.ac.uk]

Application Notes & Protocols: N-(4-Hydroxyphenyl)-N-phenylglycine as a Candidate for Novel Hole-Transport Materials

Abstract: The development of cost-effective, stable, and efficient Hole-Transport Materials (HTMs) is a critical frontier in advancing perovskite solar cell (PSC) and organic light-emitting diode (OLED) technologies. While incumbent materials like Spiro-OMeTAD have driven record efficiencies, their high cost and complex synthesis necessitate exploration of novel molecular architectures. This guide introduces N-(4-Hydroxyphenyl)-N-phenylglycine, a structurally simple derivative of N-phenylglycine, as a hypothetical candidate for a new class of HTMs. While its direct application as an HTM is not yet established in peer-reviewed literature, its parent compound, N-phenylglycine, has demonstrated utility as an effective surface-defect passivant in PSCs, improving both performance and stability[1].

The unique structure of N-(4-Hydroxyphenyl)-N-phenylglycine, featuring a triphenylamine-like nitrogen core, a carboxylic acid group, and a phenolic hydroxyl group, presents intriguing possibilities for hole transport, solubility tuning, and interfacial binding[2]. The hydroxyl and carboxyl moieties may facilitate beneficial interactions with the perovskite surface through hydrogen bonding, potentially reducing interfacial recombination. This document provides a comprehensive framework for the synthesis, characterization, and evaluation of N-(4-Hydroxyphenyl)-N-phenylglycine as a primary hole-transport material in a standard n-i-p perovskite solar cell architecture.

Section 1: Material Synthesis and Physicochemical Characterization

A robust evaluation of any new HTM begins with its synthesis and fundamental characterization. The protocols below outline a plausible synthetic route and the essential techniques for determining the material's electronic and physical properties.

Proposed Synthesis via Ullmann Condensation

The N-arylation of amino acids via Ullmann-type coupling provides a direct route to synthesizing the target compound[2]. This proposed protocol involves the copper-catalyzed reaction between N-phenylglycine and 4-iodophenol.

Protocol 1: Synthesis of N-(4-Hydroxyphenyl)-N-phenylglycine

-

Reaction Setup: In a nitrogen-purged Schlenk flask, combine N-phenylglycine (1 equivalent), 4-iodophenol (1.1 equivalents), potassium carbonate (K₂CO₃, 2.5 equivalents), and copper(I) iodide (CuI, 0.1 equivalents).

-

Solvent and Ligand: Add anhydrous dimethylformamide (DMF) as the solvent. Introduce N,N'-dimethylglycine (0.2 equivalents) as a ligand to promote the reaction at a lower temperature[2].

-

Reaction Execution: Heat the mixture to 90-110°C and stir vigorously under a nitrogen atmosphere for 24-48 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up and Isolation: After cooling to room temperature, acidify the mixture with 1M HCl to a pH of ~3-4. This will protonate the carboxylic acid and precipitate the product.

-

Purification: Filter the crude product and wash thoroughly with deionized water. Recrystallize the solid from an ethanol/water mixture to yield the purified N-(4-Hydroxyphenyl)-N-phenylglycine powder.

-

Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Molecular Structure

A clear understanding of the molecular geometry is foundational to predicting its solid-state packing and electronic properties.

Caption: Ball-and-stick representation of N-(4-Hydroxyphenyl)-N-phenylglycine.

Physicochemical and Electronic Properties

The suitability of a material as an HTM is dictated by its energy levels, solubility, and thermal stability. The Highest Occupied Molecular Orbital (HOMO) must align with the valence band of the perovskite for efficient hole extraction, while the Lowest Unoccupied Molecular Orbital (LUMO) should be high enough to block electrons[3].

| Property | Measurement Technique | Theoretical Rationale / Expected Outcome |

| HOMO Energy Level | Cyclic Voltammetry (CV) | Determines the ionization potential. A value between -5.0 eV and -5.4 eV is ideal for efficient hole extraction from common perovskite absorbers[4][5]. |

| LUMO Energy Level | CV and UV-Vis Spectroscopy | The LUMO is calculated by adding the optical band gap (from the onset of the absorption spectrum) to the HOMO energy. A high LUMO level (> -2.0 eV) ensures effective electron blocking[6]. |

| Optical Band Gap (E_g) | UV-Vis Spectroscopy | The energy difference between HOMO and LUMO. The material should be transparent in the visible spectrum to avoid parasitic absorption of sunlight intended for the perovskite layer. |

| Thermal Stability (T_d) | Thermogravimetric Analysis (TGA) | Determines the decomposition temperature. High thermal stability (>300 °C) is crucial for device longevity and processing tolerance. |

| Solubility | Qualitative Assessment | Must be soluble in common organic solvents (e.g., chlorobenzene, toluene) for solution processing, but insoluble in the perovskite's anti-solvent (e.g., diethyl ether) to prevent intermixing. |

Section 2: Application in Perovskite Solar Cells (n-i-p Architecture)

To test the efficacy of N-(4-Hydroxyphenyl)-N-phenylglycine as an HTM, it must be integrated into a standard device architecture. This section provides the necessary protocols for fabricating a complete PSC.

Principle of Operation and Energy Level Alignment

In an n-i-p PSC, the HTL's primary role is to selectively extract photogenerated holes from the perovskite layer and transport them to the metal anode (e.g., Gold), while simultaneously blocking electrons. Proper energy level alignment is paramount for minimizing voltage losses.

Caption: Ideal energy level alignment for the hypothetical HTM in an n-i-p PSC.

Protocol 2: Preparation of the Doped HTM Solution

For most small-molecule HTMs, chemical doping is required to increase hole conductivity and mobility[7][8]. The additives bis(trifluoromethane)sulfonimide lithium salt (LiTFSI) and 4-tert-butylpyridine (tBP) are standard. LiTFSI oxidizes the HTM to create mobile holes, while tBP improves film morphology and passivates perovskite surface defects.

-

Stock Solutions:

-

HTM Solution: Dissolve 75 mg of synthesized N-(4-Hydroxyphenyl)-N-phenylglycine in 1 mL of anhydrous chlorobenzene.

-

LiTFSI Stock: Dissolve 520 mg of LiTFSI in 1 mL of anhydrous acetonitrile.

-

tBP: Use as received (liquid).

-

-

Doped Solution Formulation: In a clean vial inside a nitrogen-filled glovebox, add 1 mL of the HTM solution.

-

Additive Incorporation: Add 18 µL of the LiTFSI stock solution and 29 µL of tBP to the HTM solution[9].

-

Homogenization: Stir the final mixture vigorously for at least 2 hours at room temperature before use to ensure complete dissolution and uniform doping.

Protocol 3: Fabrication of a Planar n-i-p Perovskite Solar Cell

This protocol provides a standardized method for device fabrication, allowing for a fair comparison between the novel HTM and established standards like Spiro-OMeTAD[10][11].

Caption: Workflow for the fabrication of an n-i-p perovskite solar cell device.

Step-by-Step Procedure:

-

Substrate Cleaning: Sequentially sonicate fluorine-doped tin oxide (FTO) coated glass substrates in detergent, deionized water, acetone, and isopropanol (15 min each). Dry with a nitrogen stream[9].

-

Electron Transport Layer (ETL): Deposit a compact titanium dioxide (c-TiO₂) layer via spray pyrolysis at 450°C[9].

-

Perovskite Layer Deposition (One-Step Method):

-

Prepare a perovskite precursor solution (e.g., 1.2 M MAPbI₃ in DMF:DMSO 4:1 v/v)[10].

-

Inside a glovebox, spin-coat the precursor solution onto the c-TiO₂ layer (e.g., 4000 rpm for 30s).

-

During the spin, dispense an anti-solvent (e.g., diethyl ether) to induce rapid crystallization.

-

Anneal the film on a hotplate at 100°C for 30-45 minutes[9].

-

-

Hole Transport Layer (HTL):

-

Allow the perovskite substrate to cool to room temperature.

-

Spin-coat the prepared doped N-(4-Hydroxyphenyl)-N-phenylglycine solution (Protocol 2.2) onto the perovskite layer (e.g., 3000 rpm for 30s).

-

-

Anode Deposition: Mask the device area and deposit an 80-100 nm gold (Au) electrode via thermal evaporation in a high-vacuum chamber (<10⁻⁶ Torr).

Section 3: Device Characterization and Performance Evaluation

Once fabricated, the devices must be tested under standardized conditions to extract key performance metrics.

J-V Curve Measurement

The primary characterization method for a solar cell is the current density-voltage (J-V) scan.

-

Equipment: Use a solar simulator calibrated to AM 1.5G (100 mW/cm²) standard illumination and a source measure unit (SMU).

-

Procedure:

-

Contact the device electrodes (FTO and Au) with probes.

-

Illuminate the cell through a metal aperture mask (e.g., 0.09 cm²) to define the active area precisely.

-

Sweep the voltage from reverse bias (-0.2 V) to forward bias (+1.2 V) and measure the corresponding current density.

-

Perform a second sweep from forward to reverse bias to assess any current-voltage hysteresis.

-

Key Performance Metrics

The following parameters are extracted from the J-V curve and are used to quantify device performance[12]. A high-performing device using a novel HTM should be benchmarked against a control device fabricated with a standard material like Spiro-OMeTAD.

| Metric | Symbol | Definition | Desired Characteristic for High Performance |

| Open-Circuit Voltage | V_oc | The maximum voltage the cell produces when no current is drawn (at J=0). | High (approaching the perovskite's bandgap) |

| Short-Circuit Current Density | J_sc | The maximum current density the cell produces at zero voltage. | High (efficient charge generation/collection) |

| Fill Factor | FF | The ratio of the maximum power from the cell to the product of V_oc and J_sc. A measure of the "squareness" of the J-V curve. | High (>75%) |

| Power Conversion Efficiency | PCE | The overall efficiency of the cell. Calculated as: (V_oc × J_sc × FF) / P_in, where P_in is the incident power density (100 mW/cm²). | High (>20% for competitive materials) |

References

- Benchchem. (n.d.). N-(4-Hydroxyphenyl)-N-phenylglycine.

- Srivastava, A., Kumar, A., & Dhaka, V. S. (2022). Synthesis and scalable process for fabrication of Perovskite Solar Cells using organic and inorganic hole transport materials. Materials Today: Proceedings, 61, 103-108.

- Schloemer, T. H., Christians, J. A., Luther, J. M., & Toney, M. F. (2019). Doping strategies for small molecule organic hole-transport materials: impacts on perovskite solar cell performance and stability. Energy & Environmental Science, 12(4), 1278-1296.

- Zhang, D., Liu, X., Chen, Y., Xia, Y., Tang, Y., Wang, H., & Zhang, D. (2022). Universal Surface-Defect Passivant for Perovskite Solar Cells Based on N-Phenylglycine for Improved Photovoltaic Performance and Stability. Physical Review Applied, 17(2), 024039.

- JoVE. (2021, October 30). Detailed protocol for fabrication of perovskite solar cells [Video]. YouTube.

- Stamicarbon B V. (1995). Process for the preparation of 4-hydroxyphenyl glycine with enhanced optical purity.

- National Center for Biotechnology Information. (n.d.). N-(4-Hydroxyphenyl)glycine. PubChem.

- Wang, T., Lu, W., Cuny, G. D., & Glicksman, M. A. (2017). Design, Synthesis and Pharmacological Evaluation of 4-Hydroxyphenylglycine and 4-Hydroxyphenylglycinol Derivatives as GPR88 Agonists. ACS Medicinal Chemistry Letters, 8(11), 1167–1172.

- Schloemer, T. H., Christians, J. A., Luther, J. M., & Toney, M. F. (2019). Doping strategies for small molecule organic hole-transport materials: impacts on perovskite solar cell performance and stability.

- Wang, Z., Zhu, T., Chen, Y., Yi, C., Niu, G., & Tang, J. (2024). Aqueous synthesis of perovskite precursors for highly efficient perovskite solar cells. Science, 383(6682), 534-539.

- IIT Roorkee July 2018. (2019, June 28). Fabrication of Perovskite Solar Cells [Video]. YouTube.

- Sigma-Aldrich. (n.d.). N-(4-Hydroxyphenyl)glycine.

- Li, Y. (2018).

- ResearchGate. (n.d.). HOMO, LUMO energy levels, and band gaps of polymers.

- Khan, M. U., Ullah, F., Khan, I., & Ali, S. (2024). Controlled tuning of HOMO and LUMO levels in supramolecular nano-Saturn complexes. RSC Advances, 14(53), 38435-38444.

- Chou, L. H., et al. (2025). Strategies and Methods for Upscaling Perovskite Solar Cell Fabrication from Lab-Scale to Commercial-Area Fabrication.

- Al-Otaibi, J. S., Al-Majid, A. M., El-Gazzar, A. A., & Ali, M. A. (2021). Molecular Structure, Optical Properties and Frontier Molecular Orbitals for Some of the 4-Substituted Cinnolines: Ab initio. Advanced Journal of Chemistry, Section A, 4(3), 226-236.

- Zhang, Z., et al. (2021). A low-cost, high-performance, dopant-free phenyl-based hole transport material for efficient and stable perovskite solar cells. Journal of Materials Chemistry A, 9(34), 19335-19342.

- Mora-Sero, I., et al. (2020). Device Performance of Emerging Photovoltaic Materials (Version 1). ACS Energy Letters, 5(11), 3469-3475.

- He, D. M., Lu, S. R., Hou, J., Chen, C., Chen, J. Z., & Ding, L. M. (2023). Doping organic hole-transport materials for high-performance perovskite solar cells. Journal of Semiconductors, 44(2), 020202.

- Zhou, Z. Y., et al. (2012). Molecular structure, vibrational spectra and theoretical NBO, HOMO-LUMO analysis of N-benzoyl glycine by density functional theory. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 97, 984-992.

- Chen, W., et al. (2022). A Doped Hole Transport Layer Qualified for 100 °C‐Tolerant Perovskite Solar Cells.

- Si, X., et al. (2023). Achieving Organic Solar Cells with an Efficiency of 18.80% by Reducing Nonradiative Energy Loss and Tuning Active Layer Morphology.

- Ameen, S., et al. (2017). Advances in hole transport materials engineering for stable and efficient perovskite solar cells. Renewable and Sustainable Energy Reviews, 78, 272-291.

- ResearchGate. (n.d.). Novel hole transport materials based on N,N'-disubstituted-dihydrophenazine derivatives for electroluminescent diodes.

- Benchchem. (n.d.). Application Notes and Protocols for Doping of Hole Transport Layers in Thin Films.

- Ng, C. H., et al. (2015). Perovskite-based solar cells: impact of morphology and device architecture on device performance.

- Arif, M., et al. (2025). Enhanced Performance of Inverted Perovskite Solar Cells Employing NiOx and Cu-Doped NiOx Nanoparticle Hole Transport Layers.

Sources

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. advanced.onlinelibrary.wiley.com [advanced.onlinelibrary.wiley.com]

- 4. ajchem-a.com [ajchem-a.com]

- 5. researchgate.net [researchgate.net]

- 6. Controlled tuning of HOMO and LUMO levels in supramolecular nano-Saturn complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Doping strategies for small molecule organic hole-transport materials: impacts on perovskite solar cell performance and stability - PMC [pmc.ncbi.nlm.nih.gov]

- 8. docs.nrel.gov [docs.nrel.gov]

- 9. youtube.com [youtube.com]

- 10. idk.org.rs [idk.org.rs]

- 11. Strategies and Methods for Upscaling Perovskite Solar Cell Fabrication from Lab-Scale to Commercial-Area Fabrication - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Verification Required - Princeton University Library [oar.princeton.edu]

preparation of N-(4-Hydroxyphenyl)-N-phenylglycine from p-aminophenol

Application Note & Protocol

Topic: A Two-Step Synthetic Route for the Preparation of N-(4-Hydroxyphenyl)-N-phenylglycine from p-Aminophenol

For: Researchers, scientists, and drug development professionals.

Abstract

This application note provides a comprehensive, two-step protocol for the synthesis of N-(4-Hydroxyphenyl)-N-phenylglycine, a structurally distinct amino acid derivative with potential applications in medicinal chemistry and materials science. The unique combination of a hydrophilic 4-hydroxyphenyl moiety and a hydrophobic phenyl group on the glycine nitrogen creates a molecule with tailored properties for investigating structure-activity relationships.[1] The described synthetic strategy begins with the well-established N-alkylation of p-aminophenol with chloroacetic acid to form the key intermediate, N-(4-hydroxyphenyl)glycine.[2][3] Subsequently, this intermediate undergoes a highly efficient palladium-catalyzed Buchwald-Hartwig amination for the N-arylation step, coupling it with a phenyl halide to yield the final product.[4][5] This guide offers detailed, step-by-step protocols, mechanistic insights, safety considerations, and workflow visualizations to ensure reliable and reproducible execution for researchers in drug development and organic synthesis.

Introduction: Rationale and Synthetic Strategy

N-substituted glycine derivatives are fundamental scaffolds in contemporary chemical research, serving as versatile building blocks for more complex molecules like peptidomimetics.[1] The ability to precisely modify the N-substituents allows for the fine-tuning of steric and electronic properties, which is a critical aspect of rational drug design.[1] The target molecule, N-(4-Hydroxyphenyl)-N-phenylglycine, is of particular interest due to its hybrid structure. The phenolic hydroxyl group can participate in hydrogen bonding, a crucial interaction in biological systems, while the dual aryl groups confer a unique conformational profile.[1]

Direct, single-step synthesis from p-aminophenol is challenging due to the competing nucleophilicity of the amino and hydroxyl groups. Therefore, a robust two-step approach is proposed:

-

Synthesis of Intermediate: Reaction of p-aminophenol with chloroacetic acid to selectively alkylate the more nucleophilic amino group, forming N-(4-hydroxyphenyl)glycine. This is a classic and reliable method for generating this key precursor.[2][3]

-

N-Arylation: Palladium-catalyzed Buchwald-Hartwig amination of the N-(4-hydroxyphenyl)glycine intermediate with a suitable phenyl halide (e.g., bromobenzene). This modern cross-coupling reaction is renowned for its high efficiency, functional group tolerance, and broad substrate scope, making it superior to harsher, traditional methods like the Ullmann condensation.[4][5][6]

This strategy leverages a foundational reaction followed by a state-of-the-art catalytic method to provide a reliable and efficient pathway to the target compound.

Overall Synthetic Scheme

Caption: Two-step synthesis of the target compound from p-aminophenol.

Part 1: Synthesis of N-(4-Hydroxyphenyl)glycine (Intermediate)

Mechanistic Principle

This reaction proceeds via a nucleophilic substitution mechanism. The amino group of p-aminophenol, being a stronger nucleophile than the phenolic hydroxyl group, attacks the electrophilic carbon of chloroacetic acid. A base is used to neutralize the resulting hydrochloric acid and deprotonate the carboxylic acid, driving the reaction to completion.

Materials and Equipment

| Reagent/Material | CAS Number | Molecular Weight ( g/mol ) | Notes |

| p-Aminophenol | 123-30-8 | 109.13 | Harmful if swallowed, suspected of causing genetic defects. |

| Chloroacetic Acid | 79-11-8 | 94.50 | Toxic if swallowed, causes severe skin burns and eye damage. |

| Sodium Carbonate (Na₂CO₃) | 497-19-8 | 105.99 | Anhydrous, used as a base. |

| Hydrochloric Acid (HCl) | 7647-01-0 | 36.46 | Concentrated (~37%), used for pH adjustment during workup. |

| Deionized Water | 7732-18-5 | 18.02 | Solvent. |

| Equipment | |||

| Round-bottom flask (250 mL) | |||

| Reflux condenser | |||

| Magnetic stirrer & hotplate | |||

| pH meter or pH paper | For precise pH adjustment. | ||

| Büchner funnel & filter flask | For product isolation. | ||

| Standard laboratory glassware | Beakers, graduated cylinders, etc. |

Experimental Protocol

CAUTION: This procedure must be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[7][8]

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve sodium carbonate (10.6 g, 0.1 mol) in 100 mL of deionized water.

-

Addition of Reactants: To the stirred solution, add p-aminophenol (10.9 g, 0.1 mol). Gently warm the mixture to 50-60°C to aid dissolution. In a separate beaker, carefully dissolve chloroacetic acid (9.45 g, 0.1 mol) in 20 mL of deionized water.

-

Reaction Execution: Slowly add the chloroacetic acid solution to the p-aminophenol mixture over 15-20 minutes. After the addition is complete, attach a reflux condenser and heat the reaction mixture to a gentle reflux (~100°C).

-

Rationale: Slow addition of the acid prevents a rapid exotherm. Refluxing provides the necessary activation energy and ensures the reaction proceeds to completion.

-

-

Monitoring: Maintain reflux for 3-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) if desired.

-

Workup and Isolation: After the reaction is complete, cool the flask to room temperature. The solution will likely be dark. Carefully acidify the mixture to a pH of approximately 3-4 by the slow addition of concentrated hydrochloric acid. This will precipitate the product.

-

Rationale: The product, an amino acid, is least soluble at its isoelectric point. Acidification protonates the carboxylate, reducing its solubility in the aqueous medium.

-

-

Purification: Cool the acidified mixture in an ice bath for 30 minutes to maximize precipitation. Collect the solid product by vacuum filtration using a Büchner funnel.

-

Washing: Wash the collected solid with two portions of cold deionized water (2x 30 mL) to remove inorganic salts and other water-soluble impurities.

-

Drying: Dry the purified N-(4-hydroxyphenyl)glycine in a vacuum oven at 60-70°C to a constant weight. The expected product is a beige or off-white crystalline solid.[7]

Workflow for Intermediate Synthesis

Caption: Experimental workflow for the synthesis of the glycine intermediate.

Part 2: Buchwald-Hartwig N-Arylation of the Intermediate

Mechanistic Principle

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction.[4] The catalytic cycle generally involves three key steps:

-

Oxidative Addition: The active Pd(0) catalyst adds to the aryl halide (bromobenzene), forming a Pd(II) complex.

-

Amine Coordination & Deprotonation: The amine (N-(4-hydroxyphenyl)glycine intermediate) coordinates to the palladium center, and a base facilitates deprotonation to form a palladium amide complex.

-

Reductive Elimination: The final C-N bond is formed as the desired product is eliminated from the palladium complex, regenerating the active Pd(0) catalyst.[9]

The choice of ligand is critical for stabilizing the palladium catalyst and facilitating the reductive elimination step.[6]

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Materials and Equipment

| Reagent/Material | CAS Number | Molecular Weight ( g/mol ) | Notes |

| N-(4-hydroxyphenyl)glycine | 122-87-2 | 167.16 | Intermediate from Part 1. Ensure it is completely dry. |

| Bromobenzene | 108-86-1 | 157.01 | Arylating agent. Irritant. |

| Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) | 51364-51-3 | 915.72 | Palladium(0) precatalyst. Handle in a glovebox or inert atmosphere. |

| XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) | 564483-18-7 | 476.66 | Bulky electron-rich phosphine ligand. Air-sensitive. |

| Sodium tert-butoxide (NaOtBu) | 865-48-5 | 96.10 | Strong base. Highly moisture-sensitive and corrosive. |

| Toluene | 108-88-3 | 92.14 | Anhydrous solvent. Flammable and toxic. |

| Equipment | |||

| Schlenk flask or oven-dried glassware | For maintaining an inert atmosphere. | ||

| Schlenk line or glovebox | For handling air- and moisture-sensitive reagents. | ||

| Septa, needles, and syringes | For anhydrous transfers. | ||

| Column chromatography setup | Silica gel, solvents (e.g., ethyl acetate/hexanes) for purification. | ||

| Rotary evaporator | For solvent removal. |

Experimental Protocol

CAUTION: This procedure involves air- and moisture-sensitive reagents, a strong base, and flammable solvents. It must be performed under an inert atmosphere (Nitrogen or Argon) using appropriate Schlenk techniques or in a glovebox.

-

Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add N-(4-hydroxyphenyl)glycine (1.67 g, 10 mmol), sodium tert-butoxide (1.44 g, 15 mmol, 1.5 equiv), Pd₂(dba)₃ (92 mg, 0.1 mmol, 1 mol% Pd), and XPhos (143 mg, 0.3 mmol, 3 mol%).

-

Rationale: A strong, non-nucleophilic base like NaOtBu is required to deprotonate the glycine's carboxylic acid and the secondary amine for the catalytic cycle. The bulky, electron-rich XPhos ligand is effective for coupling with secondary amines.

-

-

Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with inert gas (e.g., Argon) three times.

-

Solvent and Reagent Addition: Under a positive pressure of inert gas, add 50 mL of anhydrous toluene via cannula or syringe. Stir for 5 minutes, then add bromobenzene (1.16 mL, 11 mmol, 1.1 equiv) via syringe.

-

Reaction Execution: Place the flask in a preheated oil bath at 100-110°C and stir vigorously.

-

Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 12-24 hours).

-

Workup: Cool the reaction to room temperature. Carefully quench the reaction by adding 50 mL of saturated aqueous ammonium chloride solution. Transfer the mixture to a separatory funnel.

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude residue should be purified by flash column chromatography on silica gel. A gradient of ethyl acetate in hexanes (e.g., starting from 20% and increasing) is typically effective for isolating the final product.

-

Drying: Combine the pure fractions and remove the solvent under reduced pressure to yield N-(4-Hydroxyphenyl)-N-phenylglycine as a solid.

Workflow for N-Arylation

Caption: Experimental workflow for the Buchwald-Hartwig N-arylation step.

References

-

N-(4-Hydroxyphenyl)glycine | C8H9NO3 | CID 67149 - PubChem. [Link]

-

dl-α-AMINOPHENYLACETIC ACID - Organic Syntheses Procedure. [Link]

-

N-(p-hydroxyphenyl)glycine (CHEBI:55443) - EMBL-EBI. [Link]

-

Buchwald–Hartwig amination - Wikipedia. [Link]

-

Chemoenzymatic enantioselective synthesis of phenylglycine and phenylglycine amide by direct coupling of the Strecker synthesis with a nitrilase reaction - Frontiers. [Link]

- WO1995014656A1 - Process for the preparation of 4-hydroxyphenyl glycine with enhanced optical purity - Google P

-

Chemoenzymatic enantioselective synthesis of phenylglycine and phenylglycine amide by direct coupling of the Strecker synthesis with a nitrilase reaction - Frontiers. [Link]

-

Design, Synthesis and Pharmacological Evaluation of 4-Hydroxyphenylglycine and 4-Hydroxyphenylglycinol Derivatives as GPR88 Agonists - NIH. [Link]

- US5210288A - Process for the preparation of d-(-)-4-hydroxyphenylglycine and l-(+)

- US3917695A - Preparation of N-acetyl-p-aminophenol - Google P

-

Buchwald-Hartwig Amination - Chemistry LibreTexts. [Link]

- EP0437566B1 - Phenyl-glycine derivatives - Google P

-

Analysis of a Buckwald-Hartwig amination: reaction for pharmaceutical production. [Link]

-

Improved l-phenylglycine synthesis by introducing an engineered cofactor self-sufficient system - PMC. [Link]

- CN101121673A - Technique for synthesizing o-chloroacetaminophenol - Google P

-

4-Hydroxyphenylglycine - Wikipedia. [Link]

-

Buchwald–Hartwig Amination with Aqueous Ammonia - Synthesis Spotlight. [Link]

- CN102816076A - Synthetic method of p-hydroxyphenylglycine - Google P

-

The Asymmetric Buchwald–Hartwig Amination Reaction - Xingwei Li. [Link]

-

Estimation of p-Aminophenol via Diazotization and Coupling Reaction with 4-Chlororesorcinol –Application on Paracetamol - SciSpace. [Link]

-

Facile N-Arylation of Amines and Sulfonamides and O-Arylation of Phenols and Arenecarboxylic Acids | The Journal of Organic Chemistry - ACS Publications. [Link]

-

Ligand-Enabled Auxiliary-Free Meta-C‒H Arylation of Phenylacetic Acids - PMC. [Link]

-

Orthogonal Cu- and Pd-Based Catalyst Systems for the O- and N-Arylation of Aminophenols - DSpace@MIT. [Link]

-

4-Aminophenol - Wikipedia. [Link]

-

Chlorination and chloramination of aminophenols in aqueous solution: oxidant demand and by-product formation - PubMed. [Link]

-

Selective N‐arylation of aminophenols and few important N‐arylated... - ResearchGate. [Link]

-

Selective N-Arylation of p-Aminophenylalanine in Unprotected Peptides with Organometallic Palladium Reagents - PMC. [Link]

- US4350826A - Process for preparing p-hydroxy phenylglycine - Google P

Sources

- 1. N-(4-Hydroxyphenyl)-N-phenylglycine | Benchchem [benchchem.com]

- 2. N-(4-Hydroxyphenyl)glycine | C8H9NO3 | CID 67149 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. N-(p-hydroxyphenyl)glycine (CHEBI:55443) [ebi.ac.uk]

- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 5. orbit.dtu.dk [orbit.dtu.dk]

- 6. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]

- 7. chemicalbook.com [chemicalbook.com]

- 8. fishersci.com [fishersci.com]

- 9. chem.libretexts.org [chem.libretexts.org]

Application Notes and Protocols for the Scale-Up Production of N-(4-Hydroxyphenyl)-N-phenylglycine

Abstract

This document provides a comprehensive guide for the synthesis and scale-up of N-(4-Hydroxyphenyl)-N-phenylglycine, a key intermediate in the pharmaceutical and specialty chemical industries. These application notes are intended for researchers, scientists, and drug development professionals, offering detailed protocols from laboratory to pilot-plant scale. The synthesis will be approached via a modern, ligand-assisted Buchwald-Hartwig amination, a robust and versatile method for C-N bond formation.[1][2] This guide emphasizes scientific integrity, process safety, and practical, field-proven insights to ensure a self-validating and scalable production process.